6-Bromo-5,7-difluoroquinoline 6-Bromo-5,7-difluoroquinoline
Brand Name: Vulcanchem
CAS No.: 1022091-49-1
VCID: VC2646730
InChI: InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H
SMILES: C1=CC2=C(C(=C(C=C2N=C1)F)Br)F
Molecular Formula: C9H4BrF2N
Molecular Weight: 244.03 g/mol

6-Bromo-5,7-difluoroquinoline

CAS No.: 1022091-49-1

Cat. No.: VC2646730

Molecular Formula: C9H4BrF2N

Molecular Weight: 244.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5,7-difluoroquinoline - 1022091-49-1

Specification

CAS No. 1022091-49-1
Molecular Formula C9H4BrF2N
Molecular Weight 244.03 g/mol
IUPAC Name 6-bromo-5,7-difluoroquinoline
Standard InChI InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H
Standard InChI Key DUAWZZRBLJDTQC-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(C=C2N=C1)F)Br)F
Canonical SMILES C1=CC2=C(C(=C(C=C2N=C1)F)Br)F

Introduction

Structural Characteristics and Identification

6-Bromo-5,7-difluoroquinoline is characterized by its specific halogen substitution pattern on the quinoline scaffold. The compound has a molecular formula of C9H4BrF2N with a molecular weight of 244.04 g/mol . Its structure consists of a bicyclic aromatic system with a bromine atom at position 6 and fluorine atoms at positions 5 and 7, creating a unique electronic distribution that influences its reactivity profile.

Amount of CompoundVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg4.0977 mL0.8195 mL0.4098 mL
5 mg20.4884 mL4.0977 mL2.0488 mL
10 mg40.9769 mL8.1954 mL4.0977 mL

This standardized preparation guide enables researchers to achieve consistent solution concentrations for experimental applications . For optimal stability, prepared solutions should be stored separately to prevent degradation from repeated freeze-thaw cycles. Solutions stored at -80°C remain viable for up to 6 months, while those stored at -20°C should be used within 1 month .

Structure-Activity Relationship Considerations

Understanding the relationships between structure and activity for 6-Bromo-5,7-difluoroquinoline requires examination of how its specific substitution pattern influences chemical and biological properties.

Effect of Halogen Positioning

The position of bromine and fluorine substituents on the quinoline scaffold significantly impacts molecular properties:

These factors collectively determine how the molecule interacts with biological targets and influences its chemical reactivity profile.

Comparison with Structurally Related Compounds

The properties of 6-Bromo-5,7-difluoroquinoline can be contextualized through comparison with related structures. For instance, 8-Bromo-5-chloro-6-methylquinolin-3-amine features a different halogenation pattern (bromine at position 8, chlorine at position 5) along with methyl and amine substituents. These structural differences result in distinct physicochemical properties and potentially different biological activity profiles.

Similarly, the comparison with 6-Bromo-5,7-difluoroquinoline-3,4-diamine highlights how additional functional groups on the same halogenated scaffold can dramatically alter a compound's properties and applications .

Future Research Directions

Research involving 6-Bromo-5,7-difluoroquinoline presents several promising avenues for future investigation:

  • Development of optimized and scalable synthetic routes

  • Comprehensive characterization of physical, chemical, and biological properties

  • Exploration of structure-activity relationships through systematic modification of the halogenation pattern

  • Investigation of potential applications in drug discovery, particularly against viral or bacterial targets

  • Utilization as a synthetic building block for complex molecule assembly

These research directions would contribute to a more complete understanding of this compound's properties and potential applications.

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